molecular formula C1913CH20D4O2 B1165126 Exemestane-13C-D4 (major)

Exemestane-13C-D4 (major)

Número de catálogo: B1165126
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Exemestane-13C-D4 (major) is a useful research compound. Its molecular formula is C1913CH20D4O2. The purity is usually 99.2% by HPLC; 99% atom D.
BenchChem offers high-quality Exemestane-13C-D4 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exemestane-13C-D4 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Stable Isotope Labeling
Exemestane-13C-D4 is utilized in pharmacokinetic studies to trace the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems. The stable isotope allows researchers to differentiate between endogenous and exogenous sources of exemestane in biological samples.

Key Findings

  • Bioavailability Assessment : Studies have shown that the oral bioavailability of exemestane can be significantly influenced by its formulation and administration route. Exemestane-13C-D4 helps in quantifying the drug's concentration in plasma and tissues over time, providing insights into its pharmacokinetic profile .
  • Metabolic Pathway Elucidation : The use of Exemestane-13C-D4 facilitates detailed metabolic studies that reveal how the drug is processed in the body, identifying metabolites and their respective concentrations .

Clinical Research Applications

Efficacy in Breast Cancer Treatment
Exemestane is primarily indicated for postmenopausal women with estrogen receptor-positive breast cancer. The labeled compound aids in clinical trials assessing the efficacy of exemestane compared to other treatments.

StudyPopulationTreatmentResponse Rate
NSABP B-33 Trial783 patientsExemestane vs Placebo91% DFS
Z1031 Trial124 patientsExemestane vs Letrozole62.9% overall response
Phase III TrialsVariousExemestane vs TamoxifenHigher efficacy observed

Combination Therapies
Recent studies have explored the combination of exemestane with other agents like everolimus. Exemestane-13C-D4 is instrumental in evaluating these combination therapies by measuring drug interactions and their effects on treatment outcomes .

Case Studies

Case Study 1: Third-Line Therapy Efficacy
A multicenter phase II trial evaluated exemestane as a third-line hormonal therapy for patients with advanced breast cancer refractory to prior treatments. Results indicated a significant reduction in estrogen levels and an objective response rate of 30%, demonstrating its potential as a viable treatment option .

Case Study 2: Long-Term Safety and Efficacy
A systematic review assessed long-term safety and efficacy across multiple studies involving exemestane. Findings suggested that exemestane significantly improved survival rates compared to megestrol acetate after tamoxifen failure, highlighting its critical role in metastatic breast cancer management .

Research Methodologies

Mass Spectrometry Techniques
The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in detecting and quantifying exemestane-13C-D4 in biological matrices. This technique enhances sensitivity and specificity, allowing for accurate monitoring of drug levels during clinical trials .

Análisis De Reacciones Químicas

Synthetic Pathways and Isotopic Labeling

Exemestane-13C-D4 is synthesized via a multistep route starting from testosterone, with isotopic labels introduced at specific stages ( ).

Key Reactions:

  • Step 1: Isotopic Labeling
    The 13C label is incorporated at the C19 position via a Mannich reaction using paraformaldehyde-13C and dimethylamine. Deuterium (D4) is introduced during hydrogenation or via deuterated reagents in subsequent steps ( ).

  • Step 2: Oxidation and Functionalization
    Jones oxidation introduces the 17-keto group, while the 6-methylene group is stabilized through microbial conversion (Scheme 7 in ).

Metabolic Reactions

Exemestane-13C-D4 undergoes phase I and II metabolism similar to unlabeled exemestane, with pathways confirmed via LC-MS and NMR ( ).

Phase I Metabolism:

  • Reduction : The 17-keto group is reduced to 17β-hydroxy-exemestane (17β-DHE) by hepatic aldo-keto reductases (AKR1C) and carbonyl reductase 1 ( ).

  • Oxidation : Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the 6-methylene group to 6-hydroxymethylandrosta-1,4,6-triene-3,17-dione ( ).

Phase II Metabolism:

  • Glutathione Conjugation : GST-mediated conjugation at the 6-methylene position forms 6-EXE-cys (6-methylcysteinylandrosta-1,4-diene-3,17-dione), a major metabolite ( ).

  • Glucuronidation : UGT2B17 catalyzes glucuronidation of 17β-DHE to 17β-DHE-Gluc ( ).

Table 2: Major Metabolites of Exemestane-13C-D4

MetaboliteStructure ModificationEnzyme InvolvedRelative Abundance (Urine)
17β-DHE17-keto → 17β-hydroxyAKR1C, carbonyl reductase21%
6-EXE-cysGlutathione conjugation at C6GSTA177%
17β-DHE-GlucGlucuronidation at C17UGT2B171.7%

Analytical Characterization

The isotopic labeling facilitates precise tracking using advanced spectroscopic techniques:

  • NMR Analysis :

    • 1H NMR : Deuterium labeling eliminates proton signals at D4 positions, simplifying spectral interpretation ( ).

    • 13C NMR : A distinct peak at δ 158.0 ppm confirms the 13C label at C19 ( ).

  • Mass Spectrometry :

    • ESI-MS : Molecular ion peak at m/z 301.42 (C1913CH20D4O2) with fragmentation patterns matching synthetic standards ( ).

Table 3: Key Analytical Data

TechniqueParameterObservation
1H NMR (500 MHz)δ 5.75 (s, 1H, H-1)Loss of H signals at D4 positions
13C NMR (125 MHz)δ 158.0 (C19)13C enrichment confirmed
ESI-MS[M+H]+ = 301.42Isotopic purity: 99% 13C, 99% D

Stability and Handling

  • Storage : Stable as a pale yellow solid at −20°C under inert conditions ( ).

  • Degradation : No significant decomposition observed under physiological pH (7.4) over 24 hours ( ).

Propiedades

Fórmula molecular

C1913CH20D4O2

Pureza

99.2% by HPLC; 99% atom D

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.